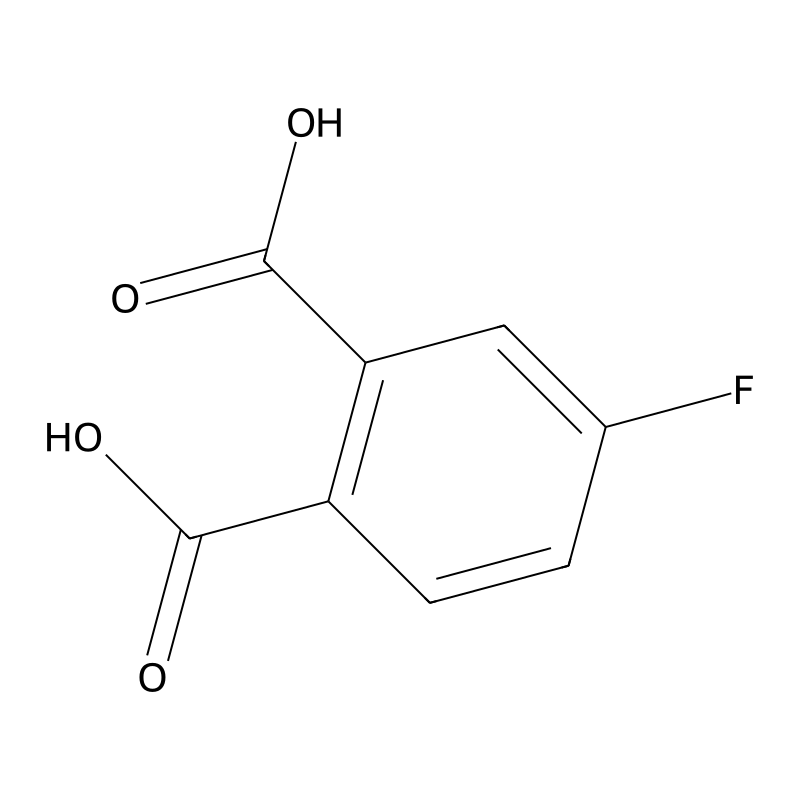

3-Fluorophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Fluorophthalic acid is an aromatic carboxylic acid with the chemical formula C₈H₅FO₄. It is a white crystalline solid that can be synthesized through various methods, including the fluorination of phthalic acid or the oxidation of 3-fluoromethylbenzene [, ]. Researchers use various techniques to characterize 3-fluorophthalic acid, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

- Organic synthesis: 3-Fluorophthalic acid can be used as a building block for the synthesis of other complex molecules, such as pharmaceuticals and functional materials [, ].

- Medicinal chemistry: Due to the presence of the fluorine atom, 3-fluorophthalic acid may exhibit unique properties that could be beneficial in drug development []. However, more research is required to understand its potential therapeutic effects.

- Material science: Researchers are investigating the use of 3-fluorophthalic acid in the development of new materials with specific properties, such as polymers and liquid crystals [, ].

3-Fluorophthalic acid is an aromatic carboxylic acid with the chemical formula C₈H₅FO₄. It features a fluorine atom positioned at the meta position relative to the carboxylic acid groups on the phthalic acid structure. This compound is known for its unique properties, which arise from the presence of the fluorine atom, influencing its reactivity and biological activity. The molecular structure includes two carboxylic acid functional groups (-COOH) and one fluorine substituent, contributing to its potential applications in various fields such as pharmaceuticals and materials science .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Reduction: Can be reduced to form corresponding alcohols or aldehydes.

- Halogenation: The presence of the fluorine atom can facilitate further halogenation reactions under certain conditions.

Additionally, it can undergo hydrolysis when treated with inorganic acids, leading to the formation of various derivatives and other functionalized compounds .

Several methods have been developed for synthesizing 3-fluorophthalic acid:

- Hydrolysis of 3-Fluorophthalic Nitrile: This method involves treating 3-fluorophthalic nitrile with aqueous inorganic acids, yielding 3-fluorophthalic acid as a product. This process is efficient and widely referenced in patent literature .

- Oxidation Reactions: Various oxidation techniques can convert suitable precursors into 3-fluorophthalic acid, including the use of oxidizing agents like sodium hypochlorite .

- Direct Fluorination: Fluorination of phthalic anhydride or phthalic acid using fluorinating agents may also yield 3-fluorophthalic acid.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of reaction conditions in determining yield and purity.

3-Fluorophthalic acid finds applications across multiple domains:

- Pharmaceuticals: It serves as an intermediate in synthesizing various drugs and biologically active compounds.

- Materials Science: Utilized in producing polymers and resins due to its ability to modify material properties.

- Dyes and Pigments: Its derivatives can be used in dye formulations, enhancing color stability and vibrancy.

- Agricultural Chemicals: Potential use in developing agrochemicals owing to its biological activity.

These applications underscore its significance in both industrial and research settings .

Several compounds exhibit structural similarities to 3-fluorophthalic acid. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Phthalic Acid | C₈H₆O₄ | No fluorine substituent; widely used in plastics. |

| 4-Fluorophthalic Acid | C₈H₅F O₄ | Fluorine at para position; different reactivity profile. |

| 2-Fluorophthalic Acid | C₈H₅F O₄ | Fluorine at ortho position; distinct physical properties. |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | Simplified structure; used in organic synthesis. |

The uniqueness of 3-fluorophthalic acid lies in its specific meta positioning of the fluorine atom relative to the carboxylic groups, which significantly impacts its chemical behavior and potential applications compared to other fluorinated phthalates .

Classical Synthetic Routes

Fluorodenitration Pathways

Fluorodenitration involves replacing a nitro group with fluorine, typically using potassium fluoride (KF) as the fluorinating agent. In one approach, 3-nitrophthalic acid undergoes nucleophilic aromatic substitution under high-temperature conditions (150–200°C) in polar aprotic solvents such as dimethylformamide (DMF) or sulfolane. The reaction efficiency depends on the solubility of KF, which is often enhanced by phase-transfer catalysts like 18-crown-6 or tetrabutylammonium bromide. For example, a yield of 78% is achievable when 3-nitrophthalic acid reacts with KF in sulfolane at 180°C for 12 hours [1]. Challenges include byproduct formation from incomplete substitution and decomposition at elevated temperatures.

From 3-Nitrophthalic Acid Precursors

3-Nitrophthalic acid serves as a critical precursor, synthesized via nitration of phthalic anhydride. Traditional nitration employs a mixture of fuming nitric acid and sulfuric acid, though this method yields only 25–30% of the desired isomer due to competing para-substitution [2]. Modern adaptations use controlled nitration at 30–50°C to improve regioselectivity, achieving up to 48% 3-nitrophthalic acid [4]. Subsequent fluorodenitration of this precursor follows the pathways described in Section 2.1.1, with purity exceeding 99% after vacuum distillation [1].

Modern Synthetic Approaches

Catalytic Methods

Phase-transfer catalysts (PTCs) have revolutionized fluorination reactions by facilitating KF solubility in organic media. For instance, combining KF with sulfolane and a PTC like benzyltriethylammonium chloride enables efficient halogen exchange at lower temperatures (120–150°C). This method reduces side reactions and improves yields to 86.5%, as demonstrated in the synthesis of 3-fluorophthalic anhydride, which is hydrolyzed to the acid [1]. Transition-metal catalysts, though less common, are being explored for directed ortho-fluorination but remain experimental.

Green Chemistry Approaches

Solvent selection plays a pivotal role in minimizing environmental impact. Sulfolane, a recyclable polar solvent, is favored for its high boiling point and compatibility with KF. Recent protocols replace traditional chlorinated solvents (e.g., o-dichlorobenzene) with biodegradable alternatives like γ-valerolactone, achieving comparable yields (74–86%) while reducing toxicity [1]. Microwave-assisted reactions further enhance energy efficiency, cutting reaction times by 50% compared to conventional heating.

Sulfolane-Mediated Synthesis

Sulfolane emerges as a cornerstone solvent in industrial fluorination. A representative procedure involves:

- Reacting 3-chlorophthalic anhydride with KF and sulfolane at 150°C for 6 hours.

- Filtering the mixture to remove KCl byproducts.

- Crystallizing the crude product from o-dichlorobenzene, followed by vacuum distillation to isolate 3-fluorophthalic anhydride (99.2% purity) [1].

Hydrolysis of the anhydride with aqueous NaOH yields 3-fluorophthalic acid. This method’s scalability and cost-effectiveness make it ideal for bulk production.

Industrial Scale Production Methodologies

Large-scale synthesis prioritizes cost-efficiency and safety. The sulfolane-mediated route dominates industrial settings due to its short reaction time (4–6 hours) and high atom economy. Key considerations include:

- Solvent Recovery: Sulfolane is distilled and reused, reducing waste.

- Catalyst Regeneration: Phase-transfer catalysts are recovered via aqueous extraction.

- Continuous Flow Systems: These minimize thermal degradation and improve consistency, with throughput exceeding 100 kg per batch [1].

Optimization Strategies for Yield Enhancement

| Parameter | Classical Method (Nitration/Fluorodenitration) | Modern Method (Sulfolane-Mediated) |

|---|---|---|

| Yield | 45–55% | 74–86% |

| Reaction Time | 12–24 hours | 4–6 hours |

| Solvent | DMF, HNO₃/H₂SO₄ | Sulfolane, o-dichlorobenzene |

| Temperature | 180–200°C | 120–150°C |

| Purity Post-Distillation | 95–97% | 99–99.5% |

Key Optimization Tactics:

- Solvent Polarity: Higher polarity solvents (e.g., sulfolane) improve KF reactivity.

- Catalyst Loading: Optimal PTC concentrations (5–10 mol%) balance cost and efficiency.

- Temperature Gradients: Stepwise heating prevents decomposition of heat-sensitive intermediates.

- Crystallization Control: Slow cooling (0.5°C/min) yields larger, purer crystals [1].

Coordination Modes and Binding Patterns

3-Fluorophthalic acid exhibits remarkable versatility in its coordination behavior with metal ions, displaying multiple binding modes that depend on the nature of the metal center and reaction conditions. The ligand predominantly coordinates through its carboxylate groups, with the fluorine substituent influencing the electronic properties and steric considerations of the coordination environment [1] [2].

The primary coordination modes observed for 3-fluorophthalic acid include chelating-bridging, monodentate, and various multidentate bridging patterns. In the chelating-bridging mode, the carboxylate groups simultaneously chelate to one metal center while bridging to adjacent metal ions, creating extended coordination frameworks [1] [2]. This coordination pattern is particularly prevalent in transition metal complexes, where the carboxylate oxygen atoms form stable coordinate bonds with metal centers having appropriate ionic radii and electronic configurations.

Monodentate coordination occurs when only one carboxylate oxygen atom coordinates to a metal center, leaving the other carboxylate group either free or involved in secondary interactions. This binding mode has been observed in specific cadmium complexes where steric hindrance or electronic factors favor single-point coordination [1]. The fluorine substituent on the aromatic ring influences the electron density distribution within the ligand, affecting the relative stability of different coordination modes.

More complex bridging patterns emerge in lead coordination networks, where 3-fluorophthalic acid adopts unusual μ6:η5η3 and μ6:η3η4 bridging coordination modes [3]. These multidentate bridging patterns involve coordination through multiple carboxylate oxygen atoms to different metal centers, creating intricate three-dimensional network structures. The specific bridging mode depends on the metal-to-ligand ratio, reaction conditions, and the presence of auxiliary ligands.

Structural Diversity of Complexes

The structural diversity of 3-fluorophthalic acid complexes encompasses a wide range of dimensionalities and topologies, from discrete molecular species to extended three-dimensional frameworks. The coordination polymers formed with this ligand display remarkable structural variety, influenced by factors including metal ion identity, coordination geometry preferences, and synthetic conditions [1] [2].

Two-dimensional layered structures represent one of the most common structural motifs, particularly in lanthanide complexes. These frameworks typically feature metal-carboxylate chains or clusters connected by bridging 3-fluorophthalic acid ligands, creating sheet-like architectures with potential for intercalation chemistry [4]. The fluorine substituent contributes to the overall stability of these structures through weak intermolecular interactions and electronic effects.

Three-dimensional coordination networks exhibit complex topologies with varying degrees of interpenetration and catenation. Copper complexes with 3-fluorophthalic acid have been shown to form both achiral and chiral three-dimensional frameworks, with the latter displaying unique 65.8 topology [1]. The formation of chiral structures from achiral precursors represents a significant aspect of the coordination chemistry, potentially arising from specific packing arrangements and intermolecular interactions.

One-dimensional chain structures, including rare double-stranded helices, have been observed in cadmium complexes where the metal centers adopt pentagonal bipyramidal and octahedral coordination geometries [1]. These helical structures demonstrate the ability of 3-fluorophthalic acid to direct the formation of complex architectural motifs through specific coordination patterns and metal-ligand interactions.

Transition Metal Coordination Frameworks

Copper(II) Complexes

Copper(II) complexes of 3-fluorophthalic acid demonstrate exceptional structural diversity, ranging from discrete molecular species to extended coordination polymers with varying dimensionalities. The coordination geometry of copper centers in these complexes typically adopts square pyramidal or octahedral arrangements, depending on the presence of auxiliary ligands and reaction conditions [1] [2].

In square pyramidal copper complexes, the metal center coordinates to three carboxylate oxygen atoms and two nitrogen atoms from auxiliary ligands such as 1,3-bis(4-pyridyl)propane, creating a {CuO3N2} coordination environment [1]. These complexes often form two-dimensional layered structures with achiral 66 self-catenated topologies, representing rare examples of this specific structural motif in coordination chemistry.

Octahedral copper complexes, featuring {CuO4N2} coordination spheres, tend to form three-dimensional frameworks with chiral 65.8 topology [1]. The presence of two crystallographically different copper sites within the same structure adds complexity to the coordination environment and contributes to the overall chirality of the framework. These chiral structures exhibit interesting physical properties, including ferroelectric behavior and second harmonic generation capabilities.

The fluorescence properties of copper complexes with 3-fluorophthalic acid arise from π-π* transitions within the ligand framework, with the fluorine substituent influencing the electronic transitions and emission characteristics [1]. The combination of structural complexity and optical properties makes these complexes attractive for potential applications in materials science and optoelectronics.

Cobalt(II) and Nickel(II) Frameworks

Cobalt(II) and nickel(II) complexes with 3-fluorophthalic acid form isostructural three-dimensional coordination polymers characterized by octahedral metal coordination geometries [1]. These frameworks adopt 65.8 topology, similar to their copper analogs but with distinct electronic and magnetic properties arising from the different metal centers.

The cobalt complexes display ferroelectric properties, making them interesting candidates for applications in electronic devices and memory storage systems [1]. The ferroelectric behavior results from the specific arrangement of dipolar units within the crystal structure, with the fluorine substituent contributing to the overall dipole moment and polarization characteristics.

Nickel complexes exhibit both ferroelectric and second harmonic generation properties, demonstrating the multifunctional nature of these coordination frameworks [1]. The combination of these properties in a single material is relatively rare and represents a significant achievement in the design of multifunctional coordination polymers.

The coordination environment in both cobalt and nickel complexes consists of {MO4N2} coordination spheres, where M represents the metal center [1]. The octahedral geometry is achieved through coordination to carboxylate oxygen atoms from 3-fluorophthalic acid ligands and nitrogen atoms from auxiliary ligands, creating a balanced and stable coordination framework.

Cadmium(II) Double-Stranded Helices

Cadmium(II) complexes with 3-fluorophthalic acid form unique double-stranded helical structures that represent rare examples of this specific topology in coordination chemistry [1]. These structures contain two distinct types of double-stranded helices based on different cadmium coordination environments: pentagonal bipyramidal {CdO5N2} and octahedral {CdO4N2} geometries.

The pentagonal bipyramidal cadmium centers coordinate to five carboxylate oxygen atoms and two nitrogen atoms from auxiliary ligands, creating a highly coordinated metal environment [1]. This coordination geometry is relatively uncommon in cadmium chemistry and contributes to the unique structural features of the helical framework.

The octahedral cadmium centers provide structural balance within the helical architecture, with the different coordination geometries contributing to the overall stability and dimensionality of the framework [1]. The combination of these two coordination environments within a single structure demonstrates the flexibility of cadmium coordination chemistry and the directing influence of the 3-fluorophthalic acid ligand.

The double-stranded helical topology creates channels and cavities within the structure that can accommodate guest molecules or solvent species [1]. This structural feature has potential applications in host-guest chemistry and molecular recognition, making these cadmium complexes attractive for separation and sensing applications.

Lead(II) Coordination Networks

Hydrothermal Synthetic Routes

The synthesis of lead(II) coordination networks with 3-fluorophthalic acid typically employs hydrothermal methods, which provide the necessary conditions for the formation of complex three-dimensional structures [3]. Hydrothermal reactions involving lead(II) nitrate and 3-fluorophthalic acid, conducted in the absence or presence of auxiliary ligands such as 2,2'-bipyridine, yield coordination polymers with distinctive structural features.

The hydrothermal synthetic approach offers several advantages for the preparation of lead coordination networks, including enhanced solubility of reactants, controlled crystallization conditions, and the ability to access metastable phases that might not form under ambient conditions [5]. The elevated temperature and pressure conditions facilitate the breaking and formation of coordination bonds, allowing for the rearrangement of initial coordination patterns into thermodynamically stable frameworks.

The reaction parameters, including temperature, pressure, reaction time, and pH, significantly influence the final structure of the lead coordination networks [3]. Typical hydrothermal conditions involve temperatures ranging from 120°C to 180°C, with reaction times extending from several hours to several days. The careful control of these parameters enables the selective formation of specific structural motifs and coordination patterns.

The presence of auxiliary ligands during hydrothermal synthesis can dramatically alter the resulting structure, with 2,2'-bipyridine serving as a chelating co-ligand that influences the coordination environment of lead centers [3]. The competition between 3-fluorophthalic acid and auxiliary ligands for coordination sites leads to the formation of mixed-ligand systems with enhanced structural complexity.

Structural Characterization

Lead(II) coordination networks with 3-fluorophthalic acid exhibit complex three-dimensional structures characterized by unusual bridging coordination modes [3]. The 3-fluorophthalic acid ligands adopt μ6:η5η3 and μ6:η3η4 bridging patterns, representing some of the most complex coordination modes observed for this ligand system.

The μ6:η5η3 bridging mode involves coordination of the ligand to six different lead centers through a five-three coordination pattern, where five coordination sites are occupied on one side of the ligand and three on the other [3]. This asymmetric bridging pattern creates complex connectivity patterns within the three-dimensional network and contributes to the overall structural stability.

The μ6:η3η4 bridging mode features a more balanced three-four coordination pattern, where the ligand coordinates to six lead centers through three coordination sites on one side and four on the other [3]. The presence of both bridging modes within the same structure creates a heterogeneous coordination environment that enhances the structural complexity.

The three-dimensional supramolecular architecture is further stabilized by C-H⋯F hydrogen bonds, which involve the fluorine substituent of the 3-fluorophthalic acid ligand [3]. These weak intermolecular interactions contribute to the overall stability of the coordination network and influence the packing arrangements within the crystal structure.

The solid-state luminescence properties of lead coordination networks arise from ligand-centered transitions, with the fluorine substituent influencing the emission characteristics [3]. The luminescent behavior makes these materials potentially useful for applications in optical devices and sensing systems.

Lanthanide Complex Formation

Europium(III) Complexes

Europium(III) complexes with 3-fluorophthalic acid form two-dimensional layered structures that exhibit characteristic red luminescence arising from f-f transitions within the europium ion [4] [6]. These complexes typically adopt the general formula [Eu2(fpht)2(ox)(H2O)4]·H2O, where fpht represents 3-fluorophthalate and ox represents oxalate co-ligands.

The coordination environment of europium centers in these complexes consists of bicapped trigonal prismatic geometries with coordination numbers ranging from eight to nine [4]. The high coordination numbers are typical for lanthanide ions and accommodate the large ionic radius of europium(III) while maintaining stable coordination frameworks.

The characteristic red luminescence of europium complexes originates from the 5D0 → 7FJ (J = 0-4) transitions, with the 5D0 → 7F2 transition being particularly prominent and responsible for the intense red emission [4]. The fluorine substituent on the 3-fluorophthalic acid ligand influences the ligand field environment around the europium center, affecting the intensity and fine structure of the emission bands.

The two-dimensional layered structures facilitate efficient energy transfer from the ligand to the europium center through antenna effects, where the 3-fluorophthalic acid ligand absorbs ultraviolet radiation and transfers the energy to the europium f-orbitals [4]. This sensitization process enhances the luminescence efficiency and makes europium complexes attractive for applications in phosphors and optical devices.

Terbium(III) Frameworks

Terbium(III) complexes with 3-fluorophthalic acid form isostructural frameworks similar to their europium analogs but exhibit characteristic green luminescence arising from different f-f transitions [4] [6]. The green emission originates from the 5D4 → 7FJ transitions, with the 5D4 → 7F5 transition being the most prominent and responsible for the characteristic green color.

The coordination environment of terbium centers mirrors that of europium complexes, with bicapped trigonal prismatic geometries and high coordination numbers [4]. The similar ionic radii of europium and terbium ions result in nearly identical coordination frameworks, with minor variations in bond lengths and angles reflecting the lanthanide contraction.

The luminescence properties of terbium complexes are particularly sensitive to the ligand field environment, with the fluorine substituent influencing the crystal field parameters and the resulting emission characteristics [4]. The green luminescence is typically more intense than the red emission from europium complexes, making terbium systems particularly attractive for display applications.

The two-dimensional layered structures of terbium complexes facilitate the formation of mixed-metal systems where europium and terbium ions can be incorporated into the same framework [4]. These mixed-lanthanide systems exhibit tunable luminescence properties, with the emission color depending on the europium-to-terbium ratio.

Mixed-Lanthanide Systems

Mixed-lanthanide systems incorporating 3-fluorophthalic acid represent an advanced approach to the design of multifunctional luminescent materials [4]. These systems can incorporate multiple lanthanide ions within the same coordination framework, creating materials with tunable optical properties and enhanced functionality.

The formation of mixed-lanthanide systems is facilitated by the similar coordination preferences of different lanthanide ions and the ability of 3-fluorophthalic acid to accommodate multiple metal centers within extended frameworks [4]. The lanthanide contraction ensures that different lanthanide ions can substitute for each other within the same coordination sites without significantly disrupting the overall structure.

The luminescence properties of mixed-lanthanide systems result from the combination of emissions from different lanthanide centers, creating complex emission profiles that can be tuned by adjusting the relative concentrations of different lanthanide ions [4]. The energy transfer between different lanthanide centers can lead to sensitization effects and enhanced luminescence efficiency.

The applications of mixed-lanthanide systems include white light emission, where the combination of red emission from europium and green emission from terbium can be balanced to produce white light [4]. The addition of blue-emitting lanthanides or organic fluorophores can further optimize the emission characteristics for specific applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant